5,6,7,8-Tetrahydroindolizin-7-ol is a heterocyclic compound characterized by the molecular formula . This compound is a derivative of indolizine, which features a bicyclic structure comprising a six-membered ring fused to a five-membered nitrogen-containing ring. The compound has garnered attention due to its potential biological activities and applications across various scientific disciplines, including medicinal chemistry and materials science.
This compound belongs to the class of heterocyclic organic compounds. Heterocycles are characterized by the presence of atoms of at least two different elements in their ring structures. In the case of 5,6,7,8-Tetrahydroindolizin-7-ol, nitrogen is a key component of its structure, contributing to its unique properties and reactivity.
The synthesis of 5,6,7,8-Tetrahydroindolizin-7-ol typically involves cyclization methods. One prevalent method includes the reduction of indolizine derivatives using hydrogenation catalysts. For instance, 5,6,7,8-tetrahydroindolizine can be reduced in the presence of palladium on carbon (Pd/C) as a catalyst under hydrogen gas conditions. This process allows for the formation of 5,6,7,8-Tetrahydroindolizin-7-ol from its precursors.
The reaction conditions are critical for optimizing yield and purity. Factors such as temperature, pressure, and the concentration of reactants must be carefully controlled. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability while adhering to green chemistry principles by utilizing environmentally friendly solvents and catalysts.
5,6,7,8-Tetrahydroindolizin-7-ol can participate in various chemical reactions:
Common reagents for these reactions include halogens for substitution and hydrogen gas in conjunction with palladium on carbon for reduction processes. The choice of reaction conditions significantly influences the outcome and selectivity of these transformations.
The mechanism of action for 5,6,7,8-Tetrahydroindolizin-7-ol involves its interaction with specific biological targets. It may bind to enzymes or receptors within cellular pathways that regulate processes such as cell proliferation. For instance, it has been observed to exhibit potential anticancer properties by inhibiting certain enzymes involved in tumor growth .
5,6,7,8-Tetrahydroindolizin-7-ol is typically a colorless or pale yellow liquid or solid depending on purity and crystallization conditions. Its melting point ranges around 172.6–174.3 °C .
The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions. Its reactivity profile allows it to participate in various organic transformations typical for heterocyclic compounds.
5,6,7,8-Tetrahydroindolizin-7-ol has several scientific applications:
The molecular architecture of 5,6,7,8-tetrahydroindolizin-7-ol (C₈H₁₁NO) integrates a piperidine-like ring fused to a pyridine moiety, with the C7 hydroxyl group introducing hydrogen-bonding capability and stereochemical complexity. Key structural attributes include:
Table 1: Structural and Physicochemical Properties of 5,6,7,8-Tetrahydroindolizin-7-ol
Property | Value/Descriptor | Method/Reference |
---|---|---|
Molecular Formula | C₈H₁₁NO | PubChem [2] |
SMILES | C1CN2C=CC=C2CC1O | PubChem Lite [2] |
InChIKey | WJRFGTZFGYRNRX-UHFFFAOYSA-N | PubChem Lite [2] |
Key Functional Groups | Tertiary amine, secondary alcohol | Spectroscopic analysis [2] |
Predicted Collision Cross Section (Ų) | 126.9 (for [M+H]⁺) | Computational modeling [2] |
Functionally, this scaffold serves as a versatile synthon in diversity-oriented synthesis:
Table 2: Comparison of Key Indolizine-Derived Scaffolds
Compound | Core Structure | Pharmacological Relevance | Synthetic Accessibility |
---|---|---|---|
5,6,7,8-Tetrahydroindolizin-7-ol | Reduced, hydroxylated | Intermediate for bioactive molecules | Moderate (3-5 steps) [2] [8] |
Pyrrolonaphthyridines (e.g., 206) | Angularly fused e-edge | Cytotoxic agents (leukemia) [3] | Complex (electrochemical) [3] |
Triazolopyridines (e.g., US10722501B2) | Triazole-fused | PPAR agonists (diabetes/inflammation) [4] | High (one-pot cyclization) [4] |
Research on indolizines began in earnest in the mid-20th century, driven by their natural abundance (e.g., securinega alkaloids) and bioactivity. Early work focused on monocyclic indolizines, but limitations in solubility and metabolic stability spurred interest in saturated variants. The synthesis of 5,6,7,8-tetrahydroindolizin-7-ol emerged as a strategic advancement, addressing these challenges through:
Key Milestones:
Table 3: Historical Synthesis Milestones for Indolizine Derivatives
Era | Synthetic Method | Key Compound | Advantage |
---|---|---|---|
1990s | Electrochemical [4+2] cycloaddition | Pyrrolonaphthyridine 206 | Atom economy, redox neutrality [3] |
2000s | Acid-catalyzed cyclopropane rearrangement | Pyrrolonaphthyridinium 217 | High strain-driven reactivity [3] |
2010s | Multicomponent heterocyclization | Triazolopyridinones (US10722501B2) | Diversity generation (>100 analogs) [4] |
2020s | Deuterated intermediates | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-d5 | Isotope labeling for ADME studies [5] |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: